(3-Methoxythiophen-2-yl)boronic acid (3-Methoxythiophen-2-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 162607-22-9
VCID: VC0063991
InChI: InChI=1S/C5H7BO3S/c1-9-4-2-3-10-5(4)6(7)8/h2-3,7-8H,1H3
SMILES: B(C1=C(C=CS1)OC)(O)O
Molecular Formula: C5H7BO3S
Molecular Weight: 157.978

(3-Methoxythiophen-2-yl)boronic acid

CAS No.: 162607-22-9

Cat. No.: VC0063991

Molecular Formula: C5H7BO3S

Molecular Weight: 157.978

* For research use only. Not for human or veterinary use.

(3-Methoxythiophen-2-yl)boronic acid - 162607-22-9

Specification

CAS No. 162607-22-9
Molecular Formula C5H7BO3S
Molecular Weight 157.978
IUPAC Name (3-methoxythiophen-2-yl)boronic acid
Standard InChI InChI=1S/C5H7BO3S/c1-9-4-2-3-10-5(4)6(7)8/h2-3,7-8H,1H3
Standard InChI Key TYUQSAPZLQSKPS-UHFFFAOYSA-N
SMILES B(C1=C(C=CS1)OC)(O)O

Introduction

Chemical Identity and Properties

(3-Methoxythiophen-2-yl)boronic acid, with the CAS number 162607-22-9, is an organothiophene compound containing a boronic acid functional group. Its molecular formula is C5H7BO3S with a molecular weight of 157.978 g/mol. The compound features a thiophene ring with a methoxy group at the 3-position and a boronic acid group at the 2-position.

Physical Properties

The physical properties of (3-Methoxythiophen-2-yl)boronic acid are summarized in Table 1, which highlights its key characteristics relevant to research and handling.

PropertyValueSource
Molecular FormulaC5H7BO3S
Molecular Weight157.978 g/mol
Physical StateSolid
Boiling Point338.158°C at 760 mmHg
Flash Point158.312°C
Density1.322 g/cm³
Standard InChIInChI=1S/C5H7BO3S/c1-9-4-2-3-10-5(4)6(7)8/h2-3,7-8H,1H3
InChI KeyTYUQSAPZLQSKPS-UHFFFAOYSA-N
SMILESB(C1=C(C=CS1)OC)(O)O

Structural Features

The structure of (3-Methoxythiophen-2-yl)boronic acid consists of a five-membered thiophene ring with a methoxy group (-OCH3) at the 3-position and a boronic acid group (-B(OH)2) at the 2-position. This arrangement provides the compound with unique electronic properties, making it valuable for various synthetic applications.

Mechanism of Action

The mechanism of action of (3-Methoxythiophen-2-yl)boronic acid is primarily related to its role in transition metal-catalyzed reactions, particularly the Suzuki-Miyaura cross-coupling reaction.

Target of Action

The primary target of (3-Methoxythiophen-2-yl)boronic acid is the transition metal catalyst used in the Suzuki-Miyaura (SM) cross-coupling reaction. This compound interacts with palladium catalysts to facilitate carbon-carbon bond formation, which is essential for building complex molecular structures.

Mode of Action

The compound interacts with its target through a process known as transmetalation. During this process, the boronic acid group transfers its organic moiety (the 3-methoxythiophen-2-yl group) to a transition metal, typically palladium, which then couples it with an organic halide to form a new carbon-carbon bond.

Reaction Environment

The action of (3-Methoxythiophen-2-yl)boronic acid is influenced by environmental factors such as temperature and the presence of a transition metal catalyst. The reaction typically occurs in organic solvents under controlled conditions, with the addition of bases to enhance the reactivity of the boronic acid.

Synthesis Methods

Several methods have been reported for the synthesis of (3-Methoxythiophen-2-yl)boronic acid and its derivatives. One common approach involves the lithiation of 3-methoxythiophene followed by treatment with a boron source.

Lithiation-Borylation Route

A typical synthesis route involves the lithiation of 3-methoxythiophene with n-butyllithium (nBuLi) at low temperatures, followed by treatment with a boron electrophile such as isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBpin) . This process can be represented as follows:

  • Lithiation of 3-methoxythiophene with nBuLi at -78°C in THF

  • Addition of a boron electrophile

  • Hydrolysis of the resulting boronate ester to obtain the boronic acid

For example, a related synthesis described in the literature indicates the process:
"A solution of 2-methoxythiophene (500 mg; 4.38 mmol) in dry THF (20 ml) was treated with nBuLi (3.1 ml; 5.04 mmol, 1.6 M sol. in hexane) at –78°C under argon for 1 hour. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.03 ml, 5.04 mmol; iPrOBpin) was added..." .

While this specific example refers to 2-methoxythiophene, a similar approach can be applied for the synthesis of (3-Methoxythiophen-2-yl)boronic acid, with appropriate adjustments to the reaction conditions.

Applications in Research and Development

(3-Methoxythiophen-2-yl)boronic acid has several important applications in chemical research and development, particularly in organic synthesis and materials science.

Cross-Coupling Reactions

Boronic acids, including (3-Methoxythiophen-2-yl)boronic acid, play a crucial role in cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds, which are essential for constructing complex organic molecules. Specifically, this compound participates in the Suzuki-Miyaura cross-coupling reaction, where it reacts with aryl halides or pseudohalides (such as aryl bromides or chlorides) in the presence of a palladium catalyst.

This versatile transformation enables the synthesis of biaryl compounds, which have applications in pharmaceuticals, agrochemicals, and materials science. The reaction's utility stems from its tolerance of various functional groups and its relatively mild conditions compared to other cross-coupling methodologies.

Organic Electronics

Thiophene derivatives, including those derived from (3-Methoxythiophen-2-yl)boronic acid, are valuable in organic electronics. These compounds can form π-conjugated systems, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic solar cells. Their ability to transport charge and interact with other organic materials contributes to improved device performance.

Molecular Recognition

Boronic acids exhibit specific interactions with certain molecules, particularly diols and other compounds containing cis-diol functional groups. This property leads to their use in designing sensors and targeted drug delivery systems. For instance, boronic acids can selectively bind to glucose, making them valuable components of glucose sensors for diabetes management.

Biological Activity

(3-Methoxythiophen-2-yl)boronic acid is of interest in medicinal chemistry due to its potential biological activities. Boronic acids, including this compound, are known for their ability to interact with various biological targets, making them valuable in drug development and therapeutic applications.

Mechanism of Biological Activity

Boronic acids exhibit biological activity primarily through their ability to form reversible covalent bonds with active site residues of enzymes. This interaction can inhibit enzyme activity by blocking substrate access. The specific mechanisms associated with (3-Methoxythiophen-2-yl)boronic acid include:

  • Enzyme Inhibition: The compound can inhibit serine proteases and β-lactamases by forming covalent bonds with serine residues in the active site, thus preventing substrate binding and catalysis.

  • Drug Delivery Systems: Boronic acids can be utilized in drug delivery systems where they selectively target cancer cells by binding to the glycocalyx on their surface, enhancing drug selectivity and efficacy.

Anticancer Activity

Research indicates that boronic acids can enhance the efficacy of existing anticancer drugs. Modifications involving boronic acid moieties have been shown to improve selectivity and potency against cancer cell lines. In vitro studies demonstrated that derivatives of boronic acids exhibited significant antiproliferative effects on various cancer cell lines, including those resistant to conventional therapies.

Boronic acids can selectively target cancer cells by forming boronate esters with diols present on the cell surface. This selectivity allows for targeted delivery of chemotherapeutic agents, reducing systemic toxicity.

Antibacterial Activity

(3-Methoxythiophen-2-yl)boronic acid has potential antibacterial properties, particularly against resistant strains of bacteria. The compound can act as a β-lactamase inhibitor, restoring the effectiveness of β-lactam antibiotics against resistant bacterial strains.

In clinical microbiology, boronic acids have been employed as specific inhibitors for class C β-lactamases, facilitating the identification and treatment of resistant bacterial infections.

Activity TypeMechanism
AnticancerInhibition of cell proliferation
Antibacterialβ-lactamase inhibition

Notable Research Findings

Several studies highlight the biological activity of (3-Methoxythiophen-2-yl)boronic acid and its derivatives:

  • Inhibition of Autotaxin: Research has demonstrated that the introduction of a boronic acid moiety significantly enhanced the inhibition of autotaxin, an enzyme involved in cancer progression. The modified compounds showed improved IC50 values compared to non-boronic acid analogs.

  • Selective Targeting in Cancer Therapy: Studies have shown that boronic acids can selectively target cancer cells by forming boronate esters with diols present on the cell surface. This selectivity allows for targeted delivery of chemotherapeutic agents, reducing systemic toxicity.

Dynamic Click Chemistry and Catalysis

Recent developments in chemical research have expanded the applications of boronic acids in areas such as dynamic click chemistry and catalysis.

Dynamic Click Chemistry

In recent years, reversible click reactions have become increasingly prominent in chemical biology and biomedical applications. Boronic acid-mediated cis-diol conjugation is one such well-studied reaction. Researchers have explored boronic acids as key components in dynamic covalent chemistry, enabling reversible bond formation and breaking. These applications extend to drug delivery, bioconjugation, and supramolecular chemistry.

Catalytic Applications

Boronic acids catalyze various reactions, including the regioselective functionalization of diols, carbohydrates, and epoxides. Their Lewis acidic nature enhances their catalytic activity, enabling transformations that are challenging with other catalysts. Researchers have explored boronic acid-catalyzed reactions for the synthesis of bioactive compounds and natural products.

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